molecular formula C10H12FNO B13189262 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one

1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one

Cat. No.: B13189262
M. Wt: 181.21 g/mol
InChI Key: RSHDGHVXYQRXKW-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H12FNO It is a fluorinated derivative of phenylpropanone, characterized by the presence of an amino group, a fluorine atom, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-methylaniline, which is commercially available or can be synthesized from fluorobenzene derivatives.

    Reaction with Propanone: The key step involves the reaction of 2-fluoro-4-methylaniline with propanone (acetone) under acidic or basic conditions to form the desired product. This reaction may require a catalyst, such as a Lewis acid or a base, to facilitate the formation of the carbon-nitrogen bond.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and fluorine groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-4-fluorophenyl)propan-1-one: Lacks the methyl group, which may affect its chemical and biological properties.

    1-(2-Amino-5-methylphenyl)propan-1-one: Lacks the fluorine atom, which may influence its reactivity and interactions.

    1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness

1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one is unique due to the presence of both fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile compound in various applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(2-amino-4-fluoro-5-methylphenyl)propan-1-one

InChI

InChI=1S/C10H12FNO/c1-3-10(13)7-4-6(2)8(11)5-9(7)12/h4-5H,3,12H2,1-2H3

InChI Key

RSHDGHVXYQRXKW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1)C)F)N

Origin of Product

United States

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